2,3,5-Tri-O-benzyl-D-ribofuranose

Description

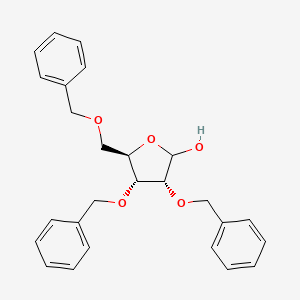

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-NITSXXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449039 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54623-25-5 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,3,5-Tri-O-benzyl-D-ribofuranose (CAS 54623-25-5): Synthesis, Characterization, and Application in Nucleoside Analogue Development

Abstract

This technical guide provides an in-depth examination of 2,3,5-Tri-O-benzyl-D-ribofuranose (CAS: 54623-25-5), a pivotal protected ribose intermediate in the field of medicinal chemistry. Its structural attributes make it an indispensable building block for the synthesis of a wide array of nucleoside analogues, which are foundational to the development of antiviral and anticancer therapeutics.[1][2] This document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing field-proven methodologies for its synthesis, purification, and rigorous characterization. Furthermore, it elucidates the strategic application of this compound in complex glycosylation reactions, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Importance of Benzyl-Protected Ribofuranose

The journey of many antiviral and anticancer drugs from concept to clinic begins with the intricate synthesis of nucleoside analogues. These molecules mimic natural nucleosides but contain modifications to the sugar or base moiety, enabling them to interfere with viral replication or cancer cell proliferation. The synthesis of these complex molecules is a testament to the art of organic chemistry, where the strategic use of protecting groups is paramount.

2,3,5-Tri-O-benzyl-D-ribofuranose has emerged as a preferred intermediate for several compelling reasons:

-

Stability: The benzyl ether linkages are robust, withstanding a wide range of reaction conditions encountered during the assembly of the nucleoside framework. This stability prevents unwanted side reactions and ensures that the core ribose structure remains intact.

-

Stereochemical Influence: The bulky benzyl groups at the C2 and C3 positions play a crucial role in directing the stereochemical outcome of glycosylation reactions. This neighboring group participation is often key to achieving the desired β-anomer, which is typically the biologically active form of the nucleoside.

-

Clean Deprotection: Despite their stability, benzyl groups can be removed cleanly and efficiently under specific conditions, most commonly via catalytic hydrogenation. This process yields the final deprotected nucleoside with minimal byproducts.

This guide will navigate the critical aspects of working with this versatile building block, from its creation to its ultimate incorporation into potential therapeutic agents.

Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose: A Mechanistic and Practical Approach

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose is a foundational procedure in many medicinal chemistry laboratories. The overall transformation involves the benzylation of all three hydroxyl groups of D-ribose.

The Benzylation Reaction: A Deep Dive

The core of the synthesis is a multipoint Williamson ether synthesis. The hydroxyl groups of D-ribose are deprotonated by a strong base to form alkoxides, which then act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide.

Mechanism Rationale: The choice of reagents is critical for maximizing yield and minimizing side products.

-

Starting Material: D-ribose exists in equilibrium between its furanose (five-membered ring), pyranose (six-membered ring), and open-chain forms in solution.[3] The reaction conditions are optimized to favor the formation of the thermodynamically stable furanose product.

-

Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups, driving the reaction forward. Its insolubility in common organic solvents necessitates careful handling and efficient stirring.

-

Benzylating Agent: Benzyl bromide is highly reactive and is the preferred reagent for this transformation.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically used. DMF is an excellent solvent for both the ribose and the resulting alkoxides, promoting a homogenous reaction environment.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2,3,5-Tri-O-benzyl-D-ribofuranose from D-ribose.

Materials:

-

D-Ribose (anhydrous)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl Bromide (BnBr)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Mobile Phase for TLC (e.g., 3:1 Hexane:Ethyl Acetate)

Procedure:

-

Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous DMF is added to the flask, followed by the careful, portion-wise addition of NaH (3.5 equivalents). The resulting suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: Anhydrous D-ribose (1.0 equivalent) is added slowly to the stirred suspension. The mixture is stirred at 0 °C for 1 hour to allow for complete deprotonation.

-

Benzylation: Benzyl bromide (3.5 equivalents) is added dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.

-

Monitoring: The reaction progress is monitored by TLC. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates completion.

-

Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and adding methanol dropwise to destroy any excess NaH.

-

Work-up: The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product as a viscous oil.

Purification: Achieving High Purity via Column Chromatography

The crude product is a mixture of the desired product, residual benzyl bromide, benzyl alcohol, and other minor byproducts. Purification by flash column chromatography is essential to obtain the high-purity material required for subsequent steps.

Detailed Experimental Protocol: Purification

Objective: To purify the crude 2,3,5-Tri-O-benzyl-D-ribofuranose.

Materials:

-

Crude product oil

-

Silica Gel (for flash chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Column Packing: A glass chromatography column is packed with silica gel using a slurry method with a low-polarity solvent (e.g., 9:1 Hexane:Ethyl Acetate).

-

Sample Loading: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with Hexane:Ethyl Acetate (e.g., 95:5) and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected in test tubes and analyzed by TLC.

-

Product Pooling: Fractions containing the pure product (identified by TLC against a reference spot) are combined.

-

Solvent Removal: The solvent is removed from the pooled fractions under reduced pressure to yield the purified 2,3,5-Tri-O-benzyl-D-ribofuranose as a clear, viscous oil.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete structural picture.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.4-7.2 ppm (m, 15H, Ar-H), ~5.2-3.5 ppm (m, 13H, ribose protons and -OCH₂Ph) |

| ¹³C NMR | Chemical Shift (δ) | ~138-127 ppm (aromatic carbons), ~105-98 ppm (anomeric carbon), ~85-68 ppm (ribose and benzyl carbons) |

| Mass Spec (ESI-MS) | m/z | [M+Na]⁺ expected at ~443.5 |

| Optical Rotation | [α]D | Specific rotation value consistent with literature reports (varies with solvent) |

| Purity (HPLC) | Peak Area | >98% for use in subsequent sensitive reactions |

Expert Insight: In ¹H NMR, the anomeric proton (H-1) is a key diagnostic signal. It typically appears as a distinct singlet or a narrow doublet around 5.1-5.2 ppm for the β-anomer. The complex multiplet between 4.8 and 4.4 ppm corresponds to the benzylic protons, while the remaining ribose protons are found further upfield.

Applications in the Synthesis of Nucleoside Analogues

With the high-purity protected ribose in hand, the next critical phase is the glycosylation reaction—the coupling of the sugar to a nucleobase.

Glycosylation Reactions

The goal of glycosylation is to form a stable C-N bond between the anomeric carbon (C-1) of the ribose and a nitrogen atom of the nucleobase (e.g., N-1 of pyrimidines or N-9 of purines).

General Strategy:

-

Activation: The anomeric hydroxyl group of 2,3,5-Tri-O-benzyl-D-ribofuranose is first converted into a better leaving group, such as an acetate or a halide. This is often achieved by reacting the furanose with acetic anhydride or a halogenating agent.

-

Coupling: The activated ribose derivative is then reacted with a silylated nucleobase (e.g., persilylated uracil) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]

-

Stereocontrol: The C-2 benzyl group provides neighboring group participation, which directs the incoming nucleobase to the opposite (β) face of the furanose ring, leading to the desired stereochemistry.

Deprotection: Unveiling the Final Nucleoside

The final step in the synthesis is the removal of the benzyl protecting groups to reveal the free hydroxyls of the nucleoside analogue.

Standard Protocol: Catalytic Hydrogenation

-

Catalyst: Palladium on carbon (Pd/C) is the most common catalyst.

-

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas (H₂). Alternatively, transfer hydrogenation using a source like ammonium formate can be employed.

-

Solvent: A protic solvent like methanol or ethanol is typically used.

-

Mechanism: The Pd surface catalyzes the cleavage of the C-O benzyl bond and the addition of hydrogen, releasing toluene as a byproduct.

Safety Note: Catalytic hydrogenation with H₂ gas must be performed with appropriate safety measures, including the use of a hydrogenation-rated apparatus and proper grounding to prevent static discharge. Pd/C can be pyrophoric upon exposure to air after the reaction.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of 2,3,5-Tri-O-benzyl-D-ribofuranose and ensuring laboratory safety.

-

Hazards: The compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1][5]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1] For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in synthesis | Incomplete deprotonation (wet reagents/solvent). Insufficient reaction time. Inactive benzyl bromide. | Ensure all glassware is flame-dried. Use anhydrous solvents. Allow sufficient time for deprotonation. Use fresh, high-quality benzyl bromide. |

| Multiple spots on TLC after synthesis | Incomplete reaction. Formation of pyranose isomers. Side reactions. | Increase reaction time or temperature slightly. Optimize base and solvent conditions. Ensure controlled addition of reagents. |

| Poor separation during chromatography | Incorrect solvent system. Column overloading. | Perform TLC analysis to determine the optimal mobile phase. Use an appropriate amount of crude product for the column size. |

| Incomplete deprotection | Catalyst poisoning. Insufficient H₂ pressure or reaction time. | Use fresh catalyst. Ensure the system is properly purged with hydrogen. Increase reaction time or H₂ pressure. |

Conclusion and Future Perspectives

2,3,5-Tri-O-benzyl-D-ribofuranose is more than just a chemical intermediate; it is a gateway to innovation in medicinal chemistry. Its reliability in synthesis and its ability to confer stereochemical control make it an enduringly valuable tool in the quest for new therapeutics.[6][7] Future advancements may focus on developing more atom-economical or greener synthetic routes to this key building block. Additionally, its application in the synthesis of increasingly complex and novel nucleoside architectures will continue to push the boundaries of drug discovery, offering hope for the treatment of challenging viral diseases and cancers.

References

-

Chimica Industriale SYNTHESIS OF NOVEL RIBOSE-BASED THIOIMIDATE N-OXIDES. AMS Tesi. [Link]

-

Efficient Method for the Stereoselective Synthesis of β-d- and α-d-Ribofuranosides from 2,3,5-Tri-O-benzyl-d-ribofuranose by the Use of [Catecholato(2−)-O,O′]oxotitanium and Trifluoromethanesulfonic Anhydride. Bulletin of the Chemical Society of Japan. [Link]

-

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose synthesis. [Link]

-

Synthetic Methodologies for C-Nucleosides. Thieme Chemistry. [Link]

-

Cas 54623-25-5,2,3,5-Tri-O-benzyl-D-ribose. LookChem. [Link]

-

An Efficient Method for the Stereoselective Synthesis of β-d-and α-d... [Link]

-

Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. [Link]

-

Supporting Information for a chemical synthesis. [Link]

-

New approaches to enzyme regulators. Synthesis and enzymological activity of carbocyclic analogs of D-fructofuranose and D-fructofuranose-6-phosphate. Journal of the American Chemical Society. [Link]

-

2,3,5-Tri-O-benzyl-D-ribofuranose. PubChem. [Link]

-

The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

-

Double-headed nucleosides: Synthesis and applications. Beilstein Journals. [Link]

-

Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. ResearchGate. [Link]

-

C-nucleoside studies. Part I. Synthesis of [2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosyl]ethyne. Royal Society of Chemistry. [Link]

-

Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. National Institutes of Health. [Link]

-

Synthesis of 2,3-O-benzyl-ribose and xylose and their equilibration. ResearchGate. [Link]

-

Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]

-

New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. [Link]

- D-ribose purification and separation method.

-

UMI - Bibliothèque et Archives Canada. [Link]

-

Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ResearchGate. [Link]

- Purification of recombinantly produced polypeptides.

-

A new method for oligo (ADP-ribose) fractionation according to chain length. PubMed. [Link]

Sources

- 1. 2,3,5-Tri-O-benzyl-D-ribofuranose, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 2,3,5-Tri-O-benzyl-D-ribose | 54623-25-5 [chemicalbook.com]

- 3. amslaurea.unibo.it [amslaurea.unibo.it]

- 4. academic.oup.com [academic.oup.com]

- 5. fishersci.com [fishersci.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. madridge.org [madridge.org]

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-ribofuranose: Properties, Synthesis, and Applications in Drug Development

Introduction: The Strategic Importance of a Protected Ribose in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, particularly in the synthesis of antiviral and anticancer nucleoside analogs, the strategic use of protecting groups is paramount. 2,3,5-Tri-O-benzyl-D-ribofuranose stands out as a pivotal intermediate, a cornerstone molecule that enables the precise and stereocontrolled construction of complex bioactive compounds.[1][2] Its benzyl-protected hydroxyl groups at the 2, 3, and 5 positions of the D-ribofuranose ring render it sufficiently stable for a variety of chemical transformations, yet these protective moieties can be readily removed under specific conditions to unveil the final, biologically active nucleoside analog. This guide provides an in-depth exploration of the physical and chemical properties of 2,3,5-Tri-O-benzyl-D-ribofuranose, detailed experimental protocols for its synthesis and characterization, and a discussion of its critical role in the development of life-saving therapeutics.

Physicochemical Properties: A Comprehensive Data Summary

The physical and chemical characteristics of 2,3,5-Tri-O-benzyl-D-ribofuranose are fundamental to its handling, reactivity, and application in synthesis. A summary of its key properties is presented below.

| Property | Value | References |

| Appearance | White to off-white crystalline powder or syrup | [3] |

| Molecular Formula | C₂₆H₂₈O₅ | [4] |

| Molecular Weight | 420.50 g/mol | [4] |

| Melting Point | 48.0-55.0 °C | [5] |

| Boiling Point | Data not readily available | |

| Optical Rotation | +50° (c=1, dichloromethane) | [3] |

| Solubility | Soluble in dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, and methanol. Sparingly soluble in water. | |

| Storage Conditions | 2-8 °C, in a cool, dry place. |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose is a multi-step process commencing from D-ribose. The following protocol outlines a reliable method for its preparation and subsequent purification, emphasizing the rationale behind key procedural steps.

Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose

Objective: To synthesize 2,3,5-Tri-O-benzyl-D-ribofuranose from D-ribose via methyl glycoside formation, benzylation, and hydrolysis.

Materials:

-

D-ribose

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (AcCl)

-

Amberlite IRA-400 (OH⁻ form) resin

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl Bromide (BnBr)

-

Glacial Acetic Acid

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Methyl Ribofuranoside Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous methanol.

-

Carefully add acetyl chloride dropwise while stirring at room temperature. This in situ generation of HCl is a milder alternative to using concentrated acid.

-

Add D-ribose to the methanolic HCl solution and stir at a slightly elevated temperature (e.g., 30 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by adding Amberlite IRA-400 (OH⁻ form) resin until the pH is approximately 8. The resin is a solid base, facilitating easy removal by filtration.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside as an oil. This intermediate is typically used in the next step without further purification.[6]

-

-

Benzylation of Methyl Ribofuranoside:

-

Dissolve the crude methyl ribofuranoside in anhydrous DMF under an inert atmosphere.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. NaH is a strong base that deprotonates the hydroxyl groups, making them nucleophilic. The use of an oil dispersion requires careful handling to remove the mineral oil if necessary, though it is often tolerated in the reaction.

-

Add benzyl bromide dropwise to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature and stir for several hours. Benzyl bromide is the electrophile that reacts with the alkoxides to form the benzyl ethers.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction by the slow addition of methanol to consume any unreacted NaH.

-

Partition the reaction mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.[6]

-

-

Hydrolysis to 2,3,5-Tri-O-benzyl-D-ribofuranose:

-

Dissolve the crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside in a mixture of glacial acetic acid and 1 M HCl. The acidic conditions are necessary to hydrolyze the methyl glycoside back to the hemiacetal.[6]

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.[6]

-

After completion, cool the reaction to room temperature and neutralize with a 5 M aqueous solution of a suitable base (e.g., KOH or NaOH).

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water, saturated aqueous NaHCO₃, and saturated aqueous NaCl. The bicarbonate wash is crucial to remove any residual acetic acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in petroleum ether.[6] The polarity of the eluent should be optimized based on TLC analysis.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford 2,3,5-Tri-O-benzyl-D-ribofuranose as a colorless syrup or white crystalline solid.[3]

-

Characterization

The identity and purity of the synthesized 2,3,5-Tri-O-benzyl-D-ribofuranose should be confirmed by spectroscopic methods.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl groups (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons (as singlets or doublets between 4.4 and 4.8 ppm), and the protons of the ribofuranose ring. The anomeric proton (H-1) will appear as a distinct signal, and its coupling constant can provide information about the anomeric configuration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbons, and the carbons of the ribofuranose ring. The anomeric carbon (C-1) signal is typically found in the region of 95-105 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which should correspond to the calculated mass for the molecular formula C₂₆H₂₈O₅.

Role in Drug Development: A Gateway to Nucleoside Analogs

2,3,5-Tri-O-benzyl-D-ribofuranose is a critical precursor in the synthesis of a wide array of nucleoside analogs with therapeutic potential.[7][8] The benzyl protecting groups are stable to a variety of reaction conditions used for the introduction of nucleobases, yet can be removed under relatively mild conditions, typically through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). This strategic protection allows for the construction of the desired carbon-nitrogen or carbon-carbon glycosidic bond with high stereocontrol at the anomeric center.

A prime example of its application is in the synthesis of remdesivir, an antiviral drug that has been used in the treatment of COVID-19.[2][9] In the synthesis of remdesivir, the protected ribose derivative, 2,3,5-tri-O-benzyl-D-ribonolactone (which can be synthesized from 2,3,5-Tri-O-benzyl-D-ribofuranose), is coupled with a modified nucleobase.[9][10]

Workflow: Synthesis of a Generic Nucleoside Analog

The following diagram illustrates a generalized workflow for the synthesis of a nucleoside analog starting from 2,3,5-Tri-O-benzyl-D-ribofuranose.

Caption: Generalized workflow for nucleoside analog synthesis.

Conclusion: An Indispensable Tool for Medicinal Chemistry

2,3,5-Tri-O-benzyl-D-ribofuranose is more than just a chemical intermediate; it is a testament to the power of strategic organic synthesis in advancing medicine. Its well-defined physical properties, coupled with reliable synthetic protocols, make it an invaluable tool for researchers and drug development professionals. The ability to selectively protect and deprotect the hydroxyl groups of D-ribose is a critical enabling technology that has paved the way for the discovery and development of numerous life-saving antiviral and anticancer drugs. As the demand for novel nucleoside analogs continues to grow, the importance of mastering the chemistry of precursors like 2,3,5-Tri-O-benzyl-D-ribofuranose will undoubtedly remain a central theme in medicinal chemistry.

References

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides.

-

PubChem. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]

- Buchanan, J. G., & Saunders, D. (1983). C-nucleoside studies. Part I. Synthesis of [2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosyl]ethyne. Journal of the Chemical Society, Perkin Transactions 1, 1791–1797.

- Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo [2, 1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661.

- Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.

-

Wikipedia. (2023, December 12). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. In Wikipedia. Retrieved from [Link]

-

Meade, J. R., & Mackman, R. L. (2020). Synthesis of Remdesivir. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information for "A straightforward synthesis of 13C-labeled nucleosides for the investigation of RNA structure and dynamics". Retrieved from [Link]

- Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

-

PubMed. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17(9), 2008-2024. Retrieved from [Link]

-

MDPI. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2021(3), M1302. Retrieved from [Link]

-

RSC Publishing. (1983). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 293-299. Retrieved from [Link]

-

RSC Publishing. (1983). Synthesis of 2,3,5-tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne, potential intermediates for the synthesis of C-nucleosides. Journal of the Chemical Society, Perkin Transactions 1, 1791-1797. Retrieved from [Link]

-

NIH. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing a ribofuranose.

-

PubChem. (n.d.). 2,3,5-Tri-O-benzyl-beta-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. 2,3,5-Tri-O-benzyl-D-ribonolactone: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,5-Tri-O-benzyl-D-ribofuranose | C26H28O5 | CID 10938702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5-Tri-O-benzyl-D-ribofuranose, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2,3,5-Tri-O-benzyl-d-xylofuranose [mdpi.com]

- 7. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C-nucleoside studies. Part I. Synthesis of [2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosyl]ethyne - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribofuranose: Synthesis, Properties, and Applications in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribofuranose is a pivotal carbohydrate intermediate in the field of medicinal chemistry and drug development. Its strategic importance lies in its role as a protected precursor to D-ribofuranose, a fundamental building block of nucleosides and nucleic acids. The benzyl ether protecting groups at the 2, 3, and 5 positions offer robust stability under a wide range of reaction conditions, yet can be selectively removed during the final stages of a synthetic sequence. This unique combination of stability and deprotectability makes it an invaluable tool in the multi-step synthesis of modified nucleosides, which are the cornerstone of many antiviral and anticancer therapies. This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, properties, and key applications of 2,3,5-Tri-O-benzyl-D-ribofuranose, with a focus on the underlying chemical principles and practical experimental considerations.

Chemical Structure and Properties

2,3,5-Tri-O-benzyl-D-ribofuranose is a derivative of the pentose sugar D-ribose. The furanose form indicates a five-membered ring structure. The hydroxyl groups at positions 2, 3, and 5 are protected as benzyl ethers. This protection strategy is crucial as it masks the reactive hydroxyl groups, allowing for selective modification at the anomeric (C1) position.

The stereochemistry of the D-ribofuranose core is retained, which is essential for the synthesis of biologically active nucleosides with the correct stereochemical configuration. The IUPAC name for this compound is (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol[1].

Key Identifiers:

-

Molecular Formula: C₂₆H₂₈O₅[2]

-

Molecular Weight: 420.51 g/mol [2]

-

CAS Numbers: It is important to note that several CAS numbers are associated with this compound and its isomers. The most commonly cited CAS number for the D-ribofuranose form is 54623-25-5[3][4]. Other reported CAS numbers include 16838-89-4 and 89615-45-2[2][5]. Researchers should verify the specific isomer and purity when sourcing this chemical.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,3,5-Tri-O-benzyl-D-ribofuranose is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white powder or crystalline solid. | [6] |

| Melting Point | 48.0-55.0 °C | [6] |

| Optical Rotation | +63.0 ± 4.0° (c=4 in DCM) | [6] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| Stability | Stable under standard laboratory conditions. The benzyl ether groups are generally stable to a wide range of reagents, including mild acids and bases, but can be cleaved by catalytic hydrogenation. |

Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose

The preparation of 2,3,5-Tri-O-benzyl-D-ribofuranose typically involves a multi-step synthesis starting from the readily available D-ribose. The core principle of the synthesis is the selective protection of the hydroxyl groups. A common and effective method involves the initial formation of a methyl glycoside, followed by benzylation of the remaining free hydroxyl groups, and finally, hydrolysis of the methyl glycoside to yield the desired product.

Experimental Protocol: A Representative Synthesis from D-Ribose

This protocol is a generalized representation based on established synthetic methodologies.

Step 1: Formation of Methyl D-Ribofuranoside

-

Suspend D-ribose in anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as acetyl chloride or sulfuric acid, at a low temperature (e.g., 0 °C).

-

Allow the reaction to stir at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.

-

Neutralize the reaction with a base, such as sodium bicarbonate or an ion-exchange resin.

-

Remove the solvent under reduced pressure to obtain the crude methyl D-ribofuranoside, which is often used in the next step without further purification.

Step 2: Benzylation of Methyl D-Ribofuranoside

-

Dissolve the crude methyl D-ribofuranoside in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add a strong base, typically sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

-

Carefully quench the reaction with methanol and then water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

Step 3: Hydrolysis of the Methyl Glycoside

-

Dissolve the crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside in a mixture of acetic acid and aqueous hydrochloric acid.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a base, such as a potassium hydroxide solution.

-

Extract the product with an organic solvent and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to afford 2,3,5-Tri-O-benzyl-D-ribofuranose as a white solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for 2,3,5-Tri-O-benzyl-D-ribofuranose from D-Ribose.

Application in Nucleoside Synthesis: The Vorbrüggen Glycosylation

The primary and most significant application of 2,3,5-Tri-O-benzyl-D-ribofuranose is in the synthesis of nucleosides. The free hydroxyl group at the anomeric carbon allows for the crucial glycosylation reaction with a nucleobase. A widely employed and efficient method for this transformation is the Vorbrüggen (or silyl-Hilbert-Johnson) reaction[7].

Mechanistic Insights into the Vorbrüggen Reaction

The Vorbrüggen reaction involves the coupling of a silylated nucleobase with a protected ribose derivative, typically activated at the anomeric position. In the context of using 2,3,5-Tri-O-benzyl-D-ribofuranose, the anomeric hydroxyl group is first converted into a better leaving group, often an acetate. The reaction then proceeds in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

The key steps of the mechanism are:

-

Silylation of the Nucleobase: The nucleobase is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to increase its nucleophilicity and solubility in organic solvents.

-

Activation of the Ribose Derivative: The 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose reacts with the Lewis acid (e.g., TMSOTf) to generate a highly reactive oxocarbenium ion intermediate. The neighboring benzyl group at C2 can participate in the formation of a cyclic acyloxonium ion, which directs the incoming nucleobase to attack from the opposite (β) face, thus ensuring high stereoselectivity for the desired β-anomer.

-

Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon of the oxocarbenium ion, forming the N-glycosidic bond.

-

Deprotection: The silyl groups are removed during the workup, and the benzyl protecting groups can be removed in a subsequent step, typically by catalytic hydrogenation, to yield the final nucleoside.

Diagram of the Vorbrüggen Glycosylation Mechanism:

Caption: Simplified mechanism of the Vorbrüggen glycosylation reaction.

Experimental Protocol: Vorbrüggen Glycosylation with a Silylated Nucleobase

The following is a representative protocol for the synthesis of a protected nucleoside using 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.

-

Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the desired nucleobase (e.g., uracil, cytosine, adenine, or guanine) in an anhydrous solvent like acetonitrile.

-

Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture until a clear solution is obtained, indicating the formation of the silylated nucleobase.

-

Glycosylation: In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose in an anhydrous solvent.

-

Add the solution of the silylated nucleobase to the ribose derivative.

-

Cool the reaction mixture and add the Lewis acid (e.g., TMSOTf) dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain the protected nucleoside.

Conclusion

2,3,5-Tri-O-benzyl-D-ribofuranose is a cornerstone of modern nucleoside and nucleotide synthesis. Its robust benzyl protecting groups provide the necessary stability for a variety of chemical transformations, while the free anomeric hydroxyl group serves as a handle for the critical glycosylation step. The ability to achieve high stereocontrol in the formation of the N-glycosidic bond, particularly through methods like the Vorbrüggen reaction, underscores its utility. For researchers in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of this key intermediate is paramount for the successful design and synthesis of novel therapeutic agents.

References

-

ACS Publications. (n.d.). Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

-

MDPI. (n.d.). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]

-

ACS Publications. (n.d.). New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-O-benzoyl-β-D-ribose. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Retrieved from [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

Sources

- 1. 2,3,5-Tri-O-benzyl-D-ribofuranose | C26H28O5 | CID 10938702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 2,3,5-Tri-O-benzyl-D-ribofuranose, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2,3,5-Tri-O-benzyl-D-ribose | 54623-25-5 [chemicalbook.com]

- 5. 2,3,5-TRI-O-BENZYL-D-RIBOFURANOSE - Safety Data Sheet [chemicalbook.com]

- 6. 2,3,5-Tri-O-benzyl-D-ribofuranose, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose from D-Ribose: A Strategic Guide for Nucleoside Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-tested methodology for the synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose, a cornerstone intermediate in the development of nucleoside-based therapeutics. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the protocol, from the choice of protecting groups to the specific reaction conditions. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible synthetic route to this critical building block. We will explore the mechanistic underpinnings, present a detailed, self-validating protocol, and offer expert insights into critical process parameters and troubleshooting.

The Strategic Imperative: Why 2,3,5-Tri-O-benzyl-D-ribofuranose?

In the intricate world of medicinal chemistry, D-ribose is a fundamental chiral scaffold for constructing nucleoside analogues, a class of compounds pivotal to antiviral and anticancer therapies.[1] The challenge, however, lies in the poly-hydroxylic nature of ribose. To achieve regioselective modification, particularly for the crucial glycosylation step where a nucleobase is attached, the hydroxyl groups at positions 2, 3, and 5 must be masked.

The benzyl ether is an exemplary choice for a "permanent" protecting group in such multi-step syntheses.[2] Its key advantages include:

-

Robust Stability: Benzyl ethers are exceptionally stable across a wide range of reaction conditions, including both acidic and basic media, which are common in subsequent synthetic steps.[2][3]

-

Facile Cleavage: Despite their stability, they can be cleanly and efficiently removed under mild conditions via catalytic hydrogenolysis, a method that preserves the integrity of the target nucleoside.[3]

The resulting 2,3,5-Tri-O-benzyl-D-ribofuranose, with its lone unprotected anomeric hydroxyl group, is perfectly primed for coupling with diverse nucleobases, making it an invaluable and versatile synthetic intermediate.[4]

The Synthetic Strategy: A Three-Act Play

The direct, one-pot benzylation of D-ribose is synthetically challenging due to the similar reactivity of its four hydroxyl groups. A more controlled and higher-yielding approach involves a three-step sequence, which forms the core of our validated protocol. This strategy ensures that the ribose is first locked into its furanose form, the five-membered ring structure required for nucleosides.

-

Act I - Furanose Formation: D-ribose is first converted to its methyl ribofuranoside. This is achieved by reacting it with methanol under acidic conditions. This step is critical as it establishes the desired furanose ring structure and protects the anomeric (C1) position with a temporary methyl group.

-

Act II - Benzylation: The three remaining hydroxyl groups (C2, C3, C5) of the methyl ribofuranoside are then protected as benzyl ethers. This is a classic Williamson ether synthesis, employing a strong base (sodium hydride) to deprotonate the alcohols, followed by alkylation with benzyl bromide.[5][6]

-

Act III - Anomeric Deprotection: The final step is the selective hydrolysis of the anomeric methyl glycoside to liberate the C1 hydroxyl group. This is typically accomplished with aqueous acid, yielding the target compound ready for glycosylation.[5][7]

This logical progression is visualized in the workflow diagram below.

Synthetic Workflow Diagram

Sources

- 1. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. lookchem.com [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Glycosynthesis: A Technical Guide to Benzyl Protecting Groups in Carbohydrate Chemistry

Introduction: The Indispensable Role of Protecting Groups in Carbohydrate Chemistry

The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge, primarily due to the polyhydroxylated and stereochemically dense nature of monosaccharide building blocks. To achieve regioselective and stereocontrolled glycosidic bond formation, the synthetic chemist must orchestrate a precise sequence of reactions, masking and unmasking specific hydroxyl groups at will. This is the domain of protecting groups, temporary modifications that render a functional group inert to a specific set of reaction conditions, only to be removed later in the synthetic sequence.

Among the arsenal of protecting groups available, the benzyl (Bn) ether stands as a cornerstone, prized for its robustness and versatility.[1][2] Introduced as an ether linkage, it is stable across a wide spectrum of acidic and basic conditions that would readily cleave more labile groups like esters or silyl ethers.[3][4] This stability allows for extensive synthetic manipulations on other parts of the carbohydrate scaffold. Yet, its true power lies in its facile and clean removal under mild reductive conditions, typically catalytic hydrogenation, which liberates the hydroxyl group without disturbing most other functionalities.[3] This guide provides an in-depth exploration of the theory, application, and strategic considerations for using benzyl protecting groups in modern carbohydrate chemistry.

Part 1: The Chemistry of Benzyl Ethers

Introduction of Benzyl Groups: Benzylation Methodologies

The formation of a benzyl ether, or benzylation, is a critical first step. The choice of method is dictated by the substrate's stability, the desired regioselectivity, and the overall synthetic strategy.

The Classic Approach: Williamson Ether Synthesis

The most established method for benzylation is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][5] An alkoxide, generated by deprotonating a hydroxyl group with a strong base, acts as a nucleophile, attacking an electrophilic benzyl halide.

-

Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for irreversibly deprotonating the alcohol, driving the reaction to completion.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the sodium cation without interfering with the nucleophilic alkoxide.[2]

Experimental Protocol 1: Per-O-benzylation of a Monosaccharide via Williamson Ether Synthesis

Objective: To protect all hydroxyl groups of a monosaccharide (e.g., methyl α-D-glucopyranoside) as benzyl ethers.

Materials:

-

Methyl α-D-glucopyranoside (1.0 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv. per hydroxyl group)

-

Benzyl bromide (BnBr) (1.5-2.0 equiv. per hydroxyl group)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the starting monosaccharide in anhydrous DMF (5–10 mL/mmol).[2]

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and alcohols, producing flammable hydrogen gas.[2]

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxides.

-

Add benzyl bromide dropwise to the reaction mixture at 0 °C. Caution: Benzyl bromide is a lachrymator and irritant.[2]

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction may require gentle heating to proceed to completion.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of methanol, followed by water.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the per-O-benzylated sugar.

Alternative Benzylation Methods for Sensitive Substrates

The strongly basic conditions of the Williamson synthesis are incompatible with base-labile functionalities. For such cases, methods that operate under acidic or neutral conditions have been developed.

-

Benzyl Trichloroacetimidate: This reagent, used with a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoromethanesulfonic acid), allows for benzylation under acidic conditions.[2][6]

-

Neutral-Condition Reagents: Reagents like 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) or 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) offer benzylation under neutral or mildly acidic conditions, respectively, expanding the scope for complex, multifunctional molecules.[2][6][7][8]

The logical flow for choosing a benzylation method is depicted below.

Caption: Decision workflow for selecting a benzylation methodology.

Removal of Benzyl Groups: The Art of Debenzylation

The key advantage of the benzyl group is its removal under conditions that are orthogonal to many other protecting groups.[9][10]

The Workhorse: Catalytic Hydrogenation

The premier method for debenzylation is catalytic hydrogenation.[3] In the presence of a palladium catalyst (typically 10% Pd on activated carbon, Pd/C) and hydrogen gas (H₂), the benzyl ether is reductively cleaved to yield the free alcohol and toluene as a benign byproduct.[3][11]

-

Mechanism Insight: The reaction occurs on the surface of the palladium catalyst. The C-O bond of the benzyl ether is cleaved through hydrogenolysis, a process where a bond is broken by the insertion of hydrogen. This method is exceptionally clean and high-yielding.[3]

A Safer Alternative: Catalytic Transfer Hydrogenation (CTH)

Handling high-pressure hydrogen gas can be hazardous and requires specialized equipment. Catalytic Transfer Hydrogenation (CTH) circumvents this by generating hydrogen in situ from a stable hydrogen donor molecule.[12][13]

-

Field-Proven Insight: Donors like ammonium formate, formic acid, or triethylsilane, in combination with Pd/C, provide an experimentally simpler and safer setup for debenzylation.[12][13][14] CTH is often faster and can sometimes offer improved selectivity in complex substrates.[12]

Experimental Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

Objective: To remove all benzyl protecting groups from a per-O-benzylated carbohydrate.

Materials:

-

Benzyl-protected carbohydrate (1.0 equiv.)

-

10% Palladium on carbon (Pd/C) (10-20% by weight of substrate)

-

Ammonium formate (NH₄HCO₂) (10 equiv.) or Triethylsilane (Et₃SiH) (3 equiv. per benzyl group)

-

Methanol (MeOH) or a mixture of THF/MeOH

Procedure:

-

Dissolve the benzylated carbohydrate in methanol in a round-bottom flask equipped with a stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. It should be handled while wet with solvent.

-

Add the hydrogen donor (e.g., ammonium formate) to the suspension.

-

Stir the mixture vigorously at room temperature or with gentle heating (reflux). Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to a few hours.[14][15]

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting residue contains the deprotected carbohydrate and salts from the hydrogen donor. The product can be purified by silica gel chromatography or recrystallization.

The choice between these debenzylation methods depends on laboratory capabilities and substrate compatibility.

Caption: Selection process for the debenzylation method.

Part 2: Strategic Application in Glycosynthesis

The true utility of benzyl ethers is realized in multi-step syntheses where their strategic placement and removal enable complex molecular architectures.

Orthogonal Protection Schemes

Orthogonality is the concept of using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[9] Benzyl ethers are a key component of many orthogonal strategies. They are stable to the acidic conditions used to remove trityl (Tr) or silyl ethers (like TBS) and the basic conditions used to cleave esters (like acetyl or benzoyl groups).

| Protecting Group | Introduction Conditions | Cleavage Conditions | Orthogonal to Benzyl Ethers? |

| Benzyl (Bn) | Base (NaH) or Acid (cat.) | H₂, Pd/C (Hydrogenolysis) | - |

| Acetyl (Ac) | Base (Pyridine), Ac₂O | Base (NaOMe) or Acid | Yes |

| Benzoyl (Bz) | Base (Pyridine), BzCl | Stronger Base (NaOMe) | Yes |

| Silyl (e.g., TBDMS) | Base (Imidazole), TBDMSCl | Fluoride (TBAF) or Acid | Yes |

| Benzylidene Acetal | Acid (e.g., ZnCl₂), PhCHO | Acid Hydrolysis or Hydrogenolysis | No (cleaved by hydrogenolysis) |

This orthogonality allows for a planned sequence of deprotections. For example, a chemist can remove an acetyl group to reveal a single hydroxyl for glycosylation, leaving the benzyl ethers intact, and then remove the benzyl groups in the final step of the synthesis.[16]

Influence on Reactivity and Stereoselectivity

Protecting groups are not merely passive spectators; they exert profound electronic and steric effects that influence the reactivity of the carbohydrate.

-

Electronic Effects: Benzyl ethers are electron-donating groups. Their presence can increase the electron density and therefore the nucleophilicity of a nearby free hydroxyl group, making it a more reactive glycosyl acceptor.[17][18] Conversely, electron-withdrawing groups like benzoyl esters decrease acceptor reactivity.[19] This tuning of reactivity is a sophisticated tool for controlling the outcome of glycosylation reactions.[18][19]

-

Stereocontrol in Glycosylation: The choice of protecting group at the C-2 position of a glycosyl donor is famously critical for stereocontrol. While a participating group like an acetyl or benzoyl ester will direct the formation of a 1,2-trans glycosidic bond, a non-participating benzyl ether at C-2 allows for the formation of either the 1,2-cis or 1,2-trans product, with the outcome depending on other factors like the solvent, temperature, and donor/acceptor reactivity.[20]

The Benzylidene Acetal: A Strategic Ally

The benzylidene acetal, formed by reacting a 1,3-diol (most commonly the C-4 and C-6 hydroxyls of hexopyranosides) with benzaldehyde, is a close relative of the benzyl ether.[21][22] It serves two strategic purposes:

-

Dual Protection: It protects two hydroxyls in a single step.[23]

-

Conformational Lock: It locks the pyranose ring in a more rigid conformation, which can significantly influence the stereochemical outcome of reactions at other positions on the ring.[20]

Critically, the benzylidene acetal can be removed under the same hydrogenolytic conditions as benzyl ethers.[14][24] Furthermore, it can be regioselectively opened under reductive conditions to afford a free hydroxyl at either C-4 or C-6, with a benzyl ether remaining at the other position, providing a powerful route to selectively functionalized building blocks.[22]

Conclusion

Benzyl ethers are far more than simple protecting groups; they are a fundamental strategic tool in the synthesis of complex carbohydrates. Their exceptional stability, coupled with their mild and selective removal, provides a reliable platform for intricate synthetic endeavors.[4] Moreover, their electronic influence on the reactivity of glycosyl donors and acceptors allows for a nuanced level of control over the crucial glycosylation step.[17][19] A thorough understanding of the introduction, cleavage, and strategic implications of benzyl groups, as detailed in this guide, is essential for any researcher, scientist, or drug development professional working at the forefront of glycoscience.

References

- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.

- Zhu, S., Qin, C., Wang, Y., Hu, J., Yin, J., & You, Q. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Taylor & Francis Online.

-

Wikipedia. (n.d.). Benzylidene acetal. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Various Authors. (2014). How can one remove a benzyl group from benzylated sugar? ResearchGate.

- Beilstein Journals. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry.

-

ACS Publications. (n.d.). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry.

- BenchChem. (n.d.). A Comparative Analysis of Trityl and Benzyl Protecting Groups in Carbohydrate Chemistry.

-

van der Vorm, S., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. National Institutes of Health. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Benzyl 2-Deoxy-C-Glycosides. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]

-

NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

ACS Publications. (n.d.). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. Retrieved from [Link]

-

Beilstein Journals. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2015). ortho-(Methyltosylaminoethynyl)benzyl glycosides as new glycosyl donors for latent-active glycosylation. Retrieved from [Link]

-

ACS Publications. (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. Organic Letters. Retrieved from [Link]

-

Semantic Scholar. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Retrieved from [Link]

-

PMC. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Retrieved from [Link]

-

PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

NIH. (n.d.). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. Retrieved from [Link]

-

NCBI Bookshelf. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

- BenchChem. (n.d.). The Cornerstone of Carbohydrate Synthesis: A Technical Guide to Benzyl Protecting Groups in Glucose Chemistry.

-

MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Retrieved from [Link]

-

PMC. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective de-O-benzylation of monosaccharides. Retrieved from [Link]

-

Max Planck Institute of Colloids and Interfaces. (n.d.). Vlsg-4-Protecting Groups I. Retrieved from [Link]

- BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers.

-

YouTube. (2020). Carbohydrate Chemistry Part 3. Protecting Groups. Retrieved from [Link]

-

NIH. (2015). Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Benzyl (Bn) Type | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 14. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 22. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Nucleoside Chemistry: A Guide to the Strategic Use of 2,3,5-Tri-O-benzyl-D-ribofuranose

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of medicinal chemistry and drug development, the synthesis of nucleoside analogues remains a pivotal strategy for creating potent antiviral and antineoplastic agents.[1] The precise, stereocontrolled construction of the N-glycosidic bond is the central challenge in this endeavor. This technical guide provides an in-depth exploration of 2,3,5-Tri-O-benzyl-D-ribofuranose, a cornerstone intermediate that has enabled the synthesis of countless complex nucleosides. We will dissect the strategic importance of benzyl protecting groups, detail the robust synthesis of this key ribose derivative, and provide a mechanistic walkthrough of its activation and subsequent coupling with nucleobases via the powerful Vorbrüggen glycosylation. Finally, we will cover the critical deprotection step to yield the final, biologically active nucleoside. This document is intended for professionals in the field who require a deep, practical understanding of the causality behind the experimental choices that define modern nucleoside synthesis.

The Rationale: Why Benzyl Protection is a Superior Strategy in Ribose Chemistry

The synthesis of nucleosides is a game of control. The D-ribose molecule possesses multiple hydroxyl groups (at the C2, C3, and C5 positions) of similar reactivity. To selectively form the crucial N-glycosidic bond at the C1 (anomeric) position, these other hydroxyls must be temporarily masked. This is the role of a protecting group.

Benzyl ethers are a premier choice for protecting ribose for several compelling reasons:

-

Exceptional Stability: Benzyl groups are remarkably robust, withstanding a wide array of reaction conditions, including both acidic and basic environments, which are often required for subsequent synthetic transformations.[2] This stability prevents their premature cleavage during the multi-step synthesis process.

-

Stereochemical Influence: The benzyl group at the C2 position is not merely a passive spectator. Through a phenomenon known as "neighboring group participation," it actively directs the incoming nucleobase to the opposite (β) face of the furanose ring during glycosylation. This is of paramount importance, as the vast majority of biologically active nucleosides exist as the β-anomer.

-

Clean and Efficient Removal: Despite their stability, benzyl groups can be removed cleanly and efficiently under specific, mild conditions—primarily catalytic hydrogenolysis (H₂/Pd-C).[3] This process is high-yielding and typically leaves other functional groups, including the newly formed N-glycosidic bond, intact.

By protecting the 2, 3, and 5-positions with benzyl groups, we create an ideal substrate: a ribose molecule that is stable, sterically directed for β-selectivity, and can be readily deprotected in the final step.

Synthesis of the Key Intermediate: 2,3,5-Tri-O-benzyl-D-ribofuranose

The preparation of 2,3,5-Tri-O-benzyl-D-ribofuranose is a well-established, multi-step process starting from commercially available D-ribose. The workflow is designed to first protect the reactive hydroxyl groups and then liberate the anomeric carbon for subsequent activation.

Sources

Spectroscopic Characterization of 2,3,5-Tri-O-benzyl-D-ribofuranose: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,5-Tri-O-benzyl-D-ribofuranose, a critical intermediate in nucleoside synthesis and drug development. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents a comprehensive examination of the spectroscopic data for its C2-epimer, 2,3,5-tri-O-benzyl-D-xylofuranose, and uses this as a foundation to predict and interpret the spectral characteristics of the target D-ribofuranose. This approach, rooted in the principles of stereochemical influence on spectroscopic outcomes, offers valuable insights for researchers working with this class of molecules.

Introduction: The Significance of 2,3,5-Tri-O-benzyl-D-ribofuranose

2,3,5-Tri-O-benzyl-D-ribofuranose is a protected form of D-ribose, a cornerstone of numerous biologically significant molecules, including RNA and various therapeutic nucleoside analogs. The benzyl protecting groups offer stability during synthetic transformations and can be selectively removed under specific conditions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of this intermediate, ensuring the success of multi-step synthetic campaigns.

This guide will delve into the key spectroscopic techniques used for the characterization of 2,3,5-Tri-O-benzyl-D-ribofuranose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the theoretical basis, present experimental protocols, and provide a detailed interpretation of the spectral data, drawing upon the closely related 2,3,5-tri-O-benzyl-D-xylofuranose as a primary reference.

Molecular Structure and Stereochemistry

The structure of 2,3,5-Tri-O-benzyl-D-ribofuranose is defined by a central furanose ring with benzyl ether protecting groups at the C2, C3, and C5 positions. The stereochemistry of the hydroxyl and benzyloxymethyl groups is crucial for its reactivity and biological function.

Caption: 2D representation of 2,3,5-Tri-O-benzyl-D-ribofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Reference Data: 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose [1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Xylofuranose) | Predicted Assignment (Ribofuranose) |

| 7.58–7.33 | m | 15H, HAr | ~7.4-7.2 (m, 15H, HAr) |

| 5.65 | br d | 0.4H, H-1α | ~5.4-5.2 (br s or d, H-1) |

| 5.46 | br s | 0.6H, H-1β | |

| 4.84–4.50 | m | 7H, 3 × OCH₂Ph, H-4 | ~4.8-4.5 (m, 6H, 3 x OCH₂Ph) |

| 4.49–4.26 | m | 1H, OH | ~4.5-4.3 (m, 1H, OH) |

| 4.26 | dd | 0.6H, H-3β | ~4.2-4.0 (m, H-2, H-3, H-4) |

| 4.23 | dd | 0.4H, H-3α | |

| 4.18 | br dd | 0.6H, H-2β | |

| 4.10 | dd | 0.4H, H-2α | |

| 3.98–3.78 | m | 2H, H-5, H-5' | ~3.8-3.6 (m, 2H, H-5, H-5') |

Interpretation and Prediction for 2,3,5-Tri-O-benzyl-D-ribofuranose:

-

Aromatic Protons (HAr): A complex multiplet between δ 7.2 and 7.4 ppm is expected, integrating to 15 protons from the three benzyl groups.

-

Anomeric Proton (H-1): The chemical shift and multiplicity of the anomeric proton are highly dependent on the α/β configuration. For the β-anomer, a singlet or a small doublet is expected around δ 5.2-5.4 ppm. The α-anomer would likely appear at a slightly different chemical shift with a characteristic coupling to H-2.

-

Benzyl Methylene Protons (OCH₂Ph): The six methylene protons of the three benzyl groups will appear as a series of doublets or multiplets in the region of δ 4.5-4.8 ppm.

-

Furanose Ring Protons (H-2, H-3, H-4): These protons will form a complex multiplet system between δ 4.0 and 4.2 ppm. The key difference from the xylofuranose epimer will be the coupling constants between H-1, H-2, H-3, and H-4, which are dictated by the dihedral angles between these protons. In the D-ribo configuration, the cis-relationship between the substituents on C2 and C3 will result in different coupling constants compared to the trans-relationship in the D-xylo configuration.

-

C5 Protons (H-5, H-5'): These diastereotopic protons will appear as multiplets around δ 3.6-3.8 ppm, coupled to H-4.

¹³C NMR Spectroscopy